molecular formula C17H14F3N3O3S2 B2866206 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 923243-43-0

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2866206
CAS No.: 923243-43-0
M. Wt: 429.43
InChI Key: RLOPFNVQTFKFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic benzothiazole derivative characterized by a dimethylsulfamoyl substituent at position 6 of the benzothiazole ring and a 3-(trifluoromethyl)benzamide group attached to the thiazole nitrogen. The benzothiazole core is a heterocyclic aromatic system known for its role in medicinal and agrochemical applications, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S2/c1-23(2)28(25,26)12-6-7-13-14(9-12)27-16(21-13)22-15(24)10-4-3-5-11(8-10)17(18,19)20/h3-9H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPFNVQTFKFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with Broflanilide (a pesticide) and flutolanil (a fungicide), which share benzamide or heterocyclic frameworks but differ in substituent patterns and applications.

Compound Core Structure Key Substituents Application Reference
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide Benzothiazole - 6-(dimethylsulfamoyl)
- 3-(trifluoromethyl)benzamide
Undisclosed (structural analog)
Broflanilide Benzamide - 2-bromo
- 4-(perfluoropropan-2-yl)
- 6-(trifluoromethyl)phenyl
Insecticide (GABA receptor)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide - 2-(trifluoromethyl)
- 3-(isopropoxy)phenyl
Fungicide

Structural Analysis

Core Heterocycle vs. Benzene : The benzothiazole core in the target compound introduces a sulfur and nitrogen heteroatom, which may enhance binding to metalloenzymes or aromatic stacking interactions compared to the purely aromatic benzene cores of Broflanilide and flutolanil.

Substituent Positioning: The dimethylsulfamoyl group at position 6 (benzothiazole) contrasts with Broflanilide’s bromo and perfluorinated groups at positions 2 and 4. The trifluoromethyl group in the target compound is at position 3 on the benzamide, whereas flutolanil’s trifluoromethyl is at position 2. Such positional differences can alter electronic effects (e.g., electron-withdrawing) and steric interactions with biological targets .

Functional Implications

  • Lipophilicity : Broflanilide’s bromo and perfluorinated groups likely increase logP (lipophilicity), favoring membrane penetration in pests. The target compound’s sulfamoyl group may reduce logP, suggesting divergent bioavailability or target tissue distribution.
  • Target Specificity: Broflanilide acts on insect GABA receptors, while flutolanil inhibits succinate dehydrogenase in fungi.

Research Findings and Hypotheses

Metabolic Stability

The trifluoromethyl group in all three compounds enhances resistance to oxidative metabolism.

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